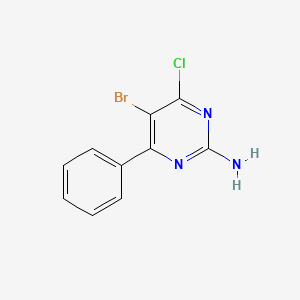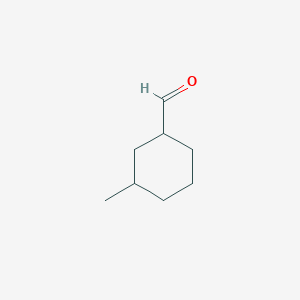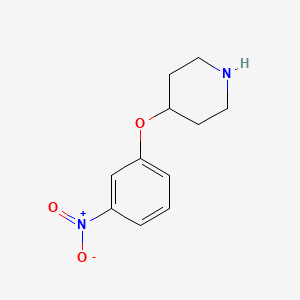
2-(Benzyloxy)-4-bromo-1-methoxybenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(Benzyloxy)-4-bromo-1-methoxybenzene often involves halogenation reactions, as seen in the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols, which is strongly affected by the electronegativity of a benzyl substituent . Additionally, the synthesis of complex molecules like 2,5-bis(4'-bromo-2',5'-dimethoxyphenylvinylene)-1-methoxy-4-(2'-ethylhexyloxy) benzene involves multi-step reactions including formylation, bromination, and Horner-Wittig-Emmons reactions .
Molecular Structure Analysis
The molecular structure of related compounds can be deduced from studies such as the one on 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, where the planarity of the fused-ring system and the perpendicular orientation of the bromobenzene ring are highlighted . These structural details are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Chemical reactions involving methoxybenzene derivatives can be complex. For instance, iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides leads to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . The reactivity of the methoxy group and the influence of substituents on the aromatic ring are important factors in these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzene derivatives can be inferred from studies on similar compounds. For example, the light-emitting performance of a green light-emitting monomer was investigated, showing maximum absorption and fluorescence at specific wavelengths . The bromination sites on ambident nucleophiles like 2-methoxybenzylidenefluorenes also provide insights into the reactivity and properties of the methoxy group in the presence of other substituents .
Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds
2-(Benzyloxy)-4-bromo-1-methoxybenzene is used as a precursor in the synthesis of complex organic compounds. For instance, it was involved in the synthesis of 5-hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, which is a precursor of bioisosteric colchicine analogues. This process involved Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).
Molecular Structure Studies
The compound has been used in molecular structure studies. An example is the analysis of 2-(1-Adamantyl)-4-bromoanisole at 123 K, where its molecular conformation was influenced by weak intramolecular C—H⋯O hydrogen bonds, and the crystal packing exhibited C—H⋯π interactions (Cheng, 2008).
Thermochemical Conversion in Bioresource Technology
This compound plays a role in the thermochemical conversion of lignin model compounds in bioresource technology. It was studied in the conversion process under heat treatment in an aqueous alkaline solution, influencing the type of reactions and product mixtures formed (Alén, 1991).
Fragrance Synthesis
In fragrance synthesis, this compound has been utilized in the synthesis of floral fragrances. It was involved in the coupling reaction with β-methallyl alcohol, catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, to produce valuable floral fragrances (Scrivanti et al., 2008).
Liquid Crystal Synthesis
It has also been used in the synthesis of liquid crystals. Specifically, it was a reactant in the synthesis of enantiopure trioxadecalin derived liquid crystals, influencing the mesogenic properties of these compounds (Bertini et al., 2003).
Radical Cyclisation Reactions
The compound is significant in radical cyclisation reactions. For instance, it was used in the electrochemical reduction process leading to the formation of tetrahydrofuran derivatives, highlighting its role in synthetic organic chemistry (Esteves et al., 2007).
Synthesis of Monomers for Liquid Crystals
In the synthesis of monomers for liquid crystals, this compound was utilized to create novel series of monomers. These monomers showed liquid crystalline behavior, contributing to advancements in materials science (Wang et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-1-methoxy-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFXGGNLPNBCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565305 | |
| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78504-28-6 | |
| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














